molecular formula C25H33N3O4S B11331613 [4-(4-Methoxyphenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

[4-(4-Methoxyphenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11331613
M. Wt: 471.6 g/mol
InChI Key: BOZVNYHIMCFOIM-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound with a unique structure that includes a piperazine ring, a piperidine ring, and various functional groups such as methoxy, methyl, and methanesulfonyl

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by the introduction of the methoxy, methyl, and methanesulfonyl groups. Common synthetic routes may include:

    Nucleophilic substitution reactions: to introduce the methoxy and methyl groups.

    Sulfonylation reactions: to introduce the methanesulfonyl group.

    Cyclization reactions: to form the piperazine and piperidine rings.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHOXYPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation reactions: These may involve the conversion of the methoxy group to a hydroxyl group or the oxidation of the piperidine ring.

    Reduction reactions: These may involve the reduction of the methanesulfonyl group to a thiol group.

    Substitution reactions: These may involve the replacement of the methoxy or methyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield thiolated derivatives.

Scientific Research Applications

1-(4-METHOXYPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interacting with cellular pathways: Affecting processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

1-(4-METHOXYPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can be compared with other similar compounds, such as:

    1-(3-METHOXYPHENYL)-4-{[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]CARBONYL}PIPERAZINE: Similar structure but with an oxadiazole ring.

    3-(4-METHOXY-PHENYL)-1-(4-METHYLPHENYL)-PROPYNONE: Similar functional groups but different core structure.

The uniqueness of 1-(4-METHOXYPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H33N3O4S

Molecular Weight

471.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C25H33N3O4S/c1-20-4-3-5-21(18-20)19-33(30,31)28-12-10-22(11-13-28)25(29)27-16-14-26(15-17-27)23-6-8-24(32-2)9-7-23/h3-9,18,22H,10-17,19H2,1-2H3

InChI Key

BOZVNYHIMCFOIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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